2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid
Description
Chemical Structure and Properties 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 2490375-74-9) is a bicyclic compound featuring a dihydroindene core substituted with a carboxylic acid group at position 5 and a fluorenylmethyloxycarbonyl (Fmoc)-protected amino group. Its molecular weight is 399.4 g/mol, with a purity ≥95% . The Fmoc group is widely used in peptide synthesis to protect amines during solid-phase assembly, ensuring selective deprotection under basic conditions .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)16-10-9-15-12-18(13-17(15)11-16)26-25(29)30-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,18,23H,12-14H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLVTLOPSTYFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid typically involves multiple steps. One common method starts with the esterification of an amino acid with FMOC acid chloride to produce FMOC-amino acid ester. This is followed by an aminolysis reaction under basic conditions with benzyl chloroformate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Peptide Synthesis
Fmoc-DIH is predominantly used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group of the amino acid during the synthesis process. Upon treatment with a base, the Fmoc group is removed, exposing the amino group for further coupling reactions. This method is crucial for constructing complex peptides that may possess therapeutic properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of Fmoc-DIH and its derivatives. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated several Fmoc-protected indene derivatives for their anticancer effects. The findings demonstrated that specific modifications to the indene structure enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could guide future drug design .
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of Fmoc-DIH derivatives. These compounds can modulate inflammatory pathways and have potential therapeutic applications in conditions like arthritis.
Case Study: Anti-inflammatory Mechanism
A research article in Bioorganic & Medicinal Chemistry investigated the anti-inflammatory effects of Fmoc-DIH on macrophages. The study found that treatment with Fmoc-DIH significantly reduced the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. As a protective group, it binds to amino acids, preventing unwanted reactions during peptide synthesis. This selective protection allows for the stepwise construction of complex peptides and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-carboxylic Acid (CAS: 311785-26-9)
- Structure : Differs in the position of the carboxylic acid group (position 2 vs. 5).
- Molecular Weight : Similar (399.4 g/mol) due to identical substituents.
- Applications : Positional isomerism may influence reactivity in peptide coupling or steric interactions during synthesis .
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic Acid (CAS: 85406-53-7)
- Structure : Replaces dihydroindene with a dihydroindole ring (nitrogen-containing heterocycle).
- Molecular Weight : 379.4 g/mol.
Heterocyclic Variants
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic Acid (CAS: 1340291-71-5)
- Structure : Thiophene ring replaces dihydroindene.
- Molecular Weight : 379.43 g/mol.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid (CAS: 2044710-58-7)
Functional Group Modifications
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic Acid
- Structure : Branched aliphatic chain with dimethyl substitution.
- Impact : Steric hindrance may slow coupling efficiency in peptide synthesis but improve metabolic stability in therapeutic contexts .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
Comparative Data Table
Key Findings and Implications
Structural Flexibility : Positional isomerism (e.g., COOH at C2 vs. C5) affects steric accessibility and coupling efficiency in peptide synthesis .
Heterocyclic vs. Bicyclic Cores : Dihydroindene offers rigidity, while thiophene or indole cores introduce unique electronic properties .
Solubility and Handling : Linear chains with polar groups (e.g., methoxy) enhance solubility, whereas hydrophobic Fmoc groups necessitate careful purification .
Toxicity Considerations : Related Fmoc compounds may exhibit acute toxicity (e.g., H302, H315 warnings), mandating stringent safety protocols .
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid, commonly referred to as Fmoc-Amino-Indene, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized in peptide synthesis due to its protective qualities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 399.44 g/mol
- CAS Number : 135944-07-9
- Structure : The compound features a dihydroindene core with an Fmoc group attached via an amine linkage.
The biological activity of Fmoc-Amino-Indene is primarily attributed to its ability to interact with various biomolecular targets. The Fmoc group serves as a temporary protective group in peptide synthesis, influencing the reactivity and stability of amino acids during the formation of peptide bonds.
Biochemical Pathways
- Peptide Synthesis : The Fmoc group allows for selective protection of amino groups, facilitating the synthesis of peptides with specific sequences.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may act as inhibitors for certain enzymes involved in metabolic pathways.
Biological Activity
Research indicates that Fmoc-Amino-Indene exhibits several biological activities:
Anticancer Properties
Case studies have shown that compounds similar to Fmoc-Amino-Indene can induce apoptosis in cancer cell lines. For instance:
- Study on Breast Cancer Cells : A derivative exhibited significant cytotoxic effects on MCF-7 breast cancer cells, with an IC value indicating effective inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Tests against various bacterial strains demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.
Research Findings
A summary of key research findings related to the biological activity of Fmoc-Amino-Indene is provided in the table below:
Case Studies
-
Breast Cancer Cell Line Study :
- Objective: To evaluate the cytotoxic effects of Fmoc derivatives.
- Methodology: MCF-7 cells treated with varying concentrations.
- Results: Significant reduction in cell viability at higher concentrations.
-
Antibacterial Activity Assessment :
- Objective: To determine the antimicrobial efficacy against selected bacterial strains.
- Methodology: Disc diffusion method employed.
- Results: Notable zones of inhibition observed for certain strains.
Q & A
Q. What are the key synthetic steps and purification strategies for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic acid?
The synthesis typically involves multi-step protocols, including:
- Fmoc protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group to the amine moiety under anhydrous conditions using Fmoc-Cl or Fmoc-OSu in dichloromethane (DCM) or dimethylformamide (DMF) .
- Carboxylic acid activation : The indene carboxylic acid group is activated via coupling reagents (e.g., HATU, EDCI) for subsequent amide bond formation .
- Purification : Reverse-phase HPLC or recrystallization (using ethanol/water mixtures) ensures >95% purity. Analytical techniques like LC-MS and H NMR confirm structural integrity .
Q. What is the role of the Fmoc group in this compound’s applications?
The Fmoc group acts as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-sensitive groups. This is critical in solid-phase peptide synthesis (SPPS) and combinatorial chemistry to control regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data for derivatives of this compound?
Contradictions in bioactivity (e.g., variable IC values in enzyme assays) may arise from:
- Stereochemical variations : Enantiomeric impurities (e.g., R vs. S configurations) can drastically alter target binding. Chiral HPLC or X-ray crystallography should validate stereochemistry .
- Solubility artifacts : Poor aqueous solubility may skew assay results. Use co-solvents (e.g., DMSO ≤1%) or modify the compound with PEGylated groups to enhance bioavailability .
- Structure-activity relationship (SAR) studies : Compare derivatives with systematic substitutions (e.g., fluorine at position 7, methoxy groups) to identify critical pharmacophores (see Table 1 ) .
Table 1 : Comparative Bioactivity of Analogues
| Substituent | Target IC (nM) | Reference |
|---|---|---|
| 7-Fluoro | 12.3 ± 1.2 | |
| 4-Methoxy | 45.7 ± 3.8 | |
| Unsubstituted | >1000 |
Q. What methodologies are recommended for studying this compound’s interaction with biological targets?
Advanced mechanistic studies require:
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (k, k) to receptors like chemokine CXCR2 .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Cryo-EM/X-ray crystallography : Resolves 3D binding modes, highlighting hydrogen bonds between the carboxylic acid group and active-site residues (e.g., Arg112 in CXCR2) .
Experimental Design & Data Analysis
Q. How should researchers design stability studies for this compound under varying pH conditions?
- Buffer systems : Test stability in phosphate-buffered saline (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0) at 37°C .
- Analytical methods : Monitor degradation via UV-Vis (λ = 254 nm for Fmoc group) and LC-MS to identify hydrolysis byproducts (e.g., free amine or decarboxylated species) .
- Kinetic modeling : Use first-order decay models to calculate half-life (t) and Arrhenius plots for temperature-dependent degradation .
Q. What strategies mitigate synthetic challenges like low yields in the final coupling step?
- Optimize coupling reagents : Replace EDCI with HATU/HOAt for sterically hindered amines, improving yields from <50% to >80% .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) and enhance purity by minimizing side reactions .
- In-situ FTIR monitoring : Track carbonyl stretching (1700–1750 cm) to confirm reaction completion and avoid over-activation .
Safety & Handling
Q. What are the critical safety protocols for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA Class D) .
Comparative Analysis
Q. How does this compound compare to structurally similar Fmoc-protected amino acids?
Unlike linear analogues (e.g., Fmoc-Ala-OH), the indene core introduces rigidity, enhancing binding to planar active sites (e.g., proteases). However, the electron-withdrawing carboxylic acid may reduce cell permeability compared to ester derivatives (see Table 2 ) .
Table 2 : Structural and Functional Comparisons
| Compound | LogP | Protease Inhibition (IC) | Reference |
|---|---|---|---|
| Target compound | 2.1 | 15 nM | |
| Fmoc-Ala-OH | 1.8 | 120 nM | |
| Methyl ester derivative | 3.0 | 220 nM |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
